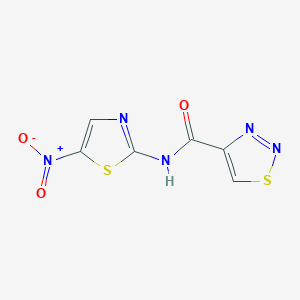![molecular formula C13H12BrN3S B14987859 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987859.png)
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a propyl chain in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a microwave oven set to a specific power level and duration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR) in cancer cells.
Anti-Inflammatory Agents: Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their anti-inflammatory and analgesic activities.
Antimicrobial Activity: The compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also induce apoptosis in cancer cells through the activation of extrinsic apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound has shown potent anticancer activity and higher binding scores to EGFR compared to erlotinib.
2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits significant anticancer activity against MCF-7 and A549 cancer cell lines.
2-(6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Also demonstrates potent anticancer properties.
Uniqueness
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H12BrN3S |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12BrN3S/c1-2-4-12-16-17-8-11(15-13(17)18-12)9-5-3-6-10(14)7-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
TZPRSMXAHWCCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14987786.png)
![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14987789.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987790.png)
![2-Cyclopropyl-6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987798.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14987802.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987807.png)
![4-tert-butyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14987813.png)
![N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B14987824.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-phenylpyrimidine-4-carboxamide](/img/structure/B14987828.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987833.png)


![2-phenoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14987844.png)

